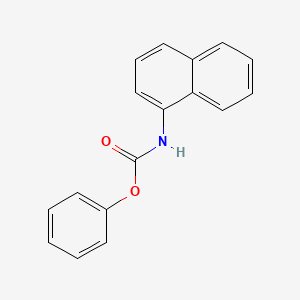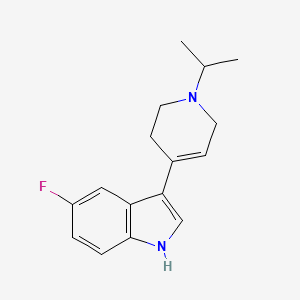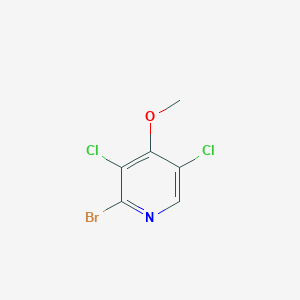
2-Bromo-3,5-dichloro-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,5-dichloro-4-methoxypyridine is a halogenated pyridine derivative. Pyridines are a class of organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method starts with 2,3,5-trichloropyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methoxylation step involves reacting the brominated product with methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control of reaction conditions, leading to consistent quality in large-scale production.
化学反应分析
Types of Reactions
2-Bromo-3,5-dichloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines or pyridine alcohols.
科学研究应用
2-Bromo-3,5-dichloro-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of drugs targeting specific biological pathways.
Industry: In the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Bromo-3,5-dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine: Similar structure with an additional iodine atom.
2-Bromo-3,6-dichloro-5-methoxypyridine: Differently positioned halogen atoms.
Uniqueness
2-Bromo-3,5-dichloro-4-methoxypyridine is unique due to its specific arrangement of halogen and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.
属性
分子式 |
C6H4BrCl2NO |
|---|---|
分子量 |
256.91 g/mol |
IUPAC 名称 |
2-bromo-3,5-dichloro-4-methoxypyridine |
InChI |
InChI=1S/C6H4BrCl2NO/c1-11-5-3(8)2-10-6(7)4(5)9/h2H,1H3 |
InChI 键 |
RNJPVCZFJFLLJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



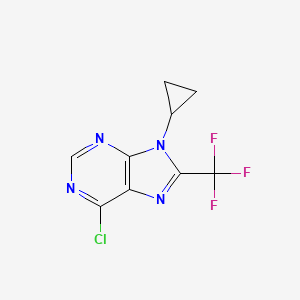



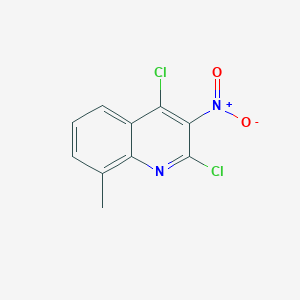

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
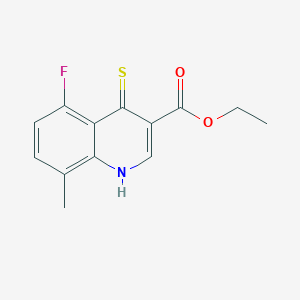
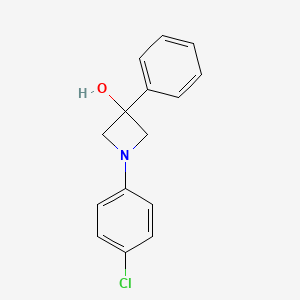
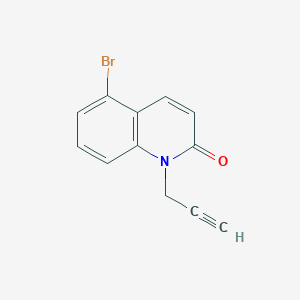
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
